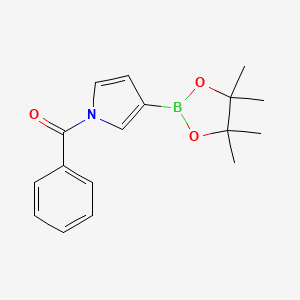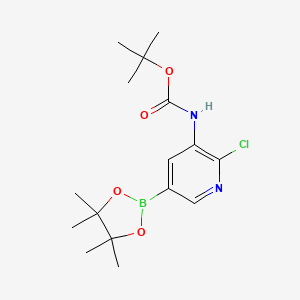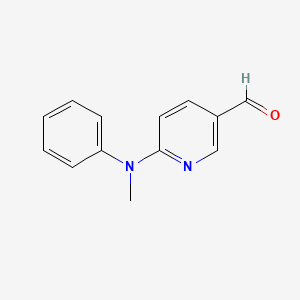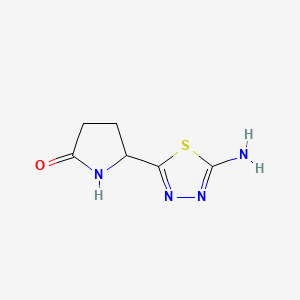![molecular formula C7H7ClN4O B566977 5-(Chloromethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 1211499-84-1](/img/structure/B566977.png)
5-(Chloromethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(Chloromethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines (TPs), which are non-naturally occurring small molecules . These compounds have been found to have significant biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties . They have also been used as corrosion inhibitors for copper in chloride environments .
Synthesis Analysis
The synthesis of several heterocyclic compounds of the [1,2,4]triazolo[1,5-a]pyrimidine-7-one class, including “this compound”, has been described in the literature . The structure of these compounds was confirmed using NMR spectroscopy and HPLC-MS spectrometry .Molecular Structure Analysis
The molecular structure of “this compound” can be found in various databases . The compound has a molecular formula of C6H5ClN4O and a molecular weight of 150.1380 .Chemical Reactions Analysis
The chemical reactions involving “this compound” have been studied. For instance, the optimization of the method of synthesizing 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine-7(4H)-one by cyclocondensation of 5-amino-3-H-1,2,4-triazole (aminotriazole) with acetoacetic ester has been investigated .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines, including derivatives similar to "5-(Chloromethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol," involves multi-component reactions and cyclocondensation processes. These synthetic pathways allow for the introduction of diverse functional groups, offering a wide range of chemical diversity. For example, compounds have been synthesized via three-component reactions of 1H-1,2,4-triazol-3-amine with aromatic aldehydes and ketones, under specific catalytic conditions, leading to the formation of tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ols with potential antimicrobial and antifungal activities (Komykhov et al., 2017).
Biological Activities and Applications
The derivatives of [1,2,4]triazolo[1,5-a]pyrimidines exhibit a range of biological activities, which makes them potential candidates for pharmaceutical applications. For instance, the synthesis of specific [1,2,4]triazolo[1,5-a]pyrimidine derivatives has led to the identification of compounds with promising abilities to inhibit influenza virus RNA polymerase, indicating their potential as antiviral agents (Massari et al., 2017). Additionally, novel platinum(IV) complexes containing [1,2,4]triazolo[1,5-a]pyrimidine ligands have been explored for their antiproliferative activity against various cancer cell lines, suggesting their applicability in cancer therapy (Łakomska et al., 2008).
Antiparasitic and Antimalarial Effects
Some [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been evaluated for their antiparasitic activity, particularly against Trypanosoma cruzi, which is responsible for Chagas disease. The in vitro and in vivo assessments of these compounds have shown very promising results, surpassing the activity of conventional drugs like benznidazole (Caballero et al., 2011). Moreover, certain derivatives have demonstrated antimalarial effects against P. berghei in mice, indicating their potential in malaria treatment (Werbel et al., 1973).
Wirkmechanismus
Target of Action
The primary target of 5-(Chloromethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with its target, CDK2, by non-covalent binding to the active site . This binding is stronger than the natural substrate, leading to inhibition of CDK2 . The inhibition of CDK2 can lead to cell cycle arrest, particularly at the G1 phase, and induce apoptosis .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. Its inhibition can lead to cell cycle arrest, preventing the cell from entering the S phase, where DNA replication occurs . This can lead to apoptosis, or programmed cell death .
Result of Action
The result of the action of this compound is the significant inhibition of cell growth. This is achieved through the induction of cell cycle arrest and apoptosis in the cells where CDK2 is inhibited .
Zukünftige Richtungen
The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) class of compounds, including “5-(Chloromethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol”, has aroused the interest of researchers due to their significant biological activities . Future research may focus on further exploring their potential applications in medicinal chemistry and agriculture, as well as optimizing their synthesis methods .
Eigenschaften
IUPAC Name |
5-(chloromethyl)-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O/c1-4-9-7-10-5(3-8)2-6(13)12(7)11-4/h2H,3H2,1H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZDLJSDOMTSQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CC(=O)N2N1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B566897.png)




![3'-Fluoro-4'-methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B566907.png)





